Technical Whitepaper: Structural Profiling and Synthesis of 3-Methyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione
Technical Whitepaper: Structural Profiling and Synthesis of 3-Methyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione
Executive Summary
As modern drug discovery increasingly seeks to escape the "flatland" of planar aromatic molecules, spirocyclic scaffolds have emerged as privileged chemotypes. The compound 3-Methyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione represents a highly versatile, conformationally restricted building block. Featuring a fused pyrrolidine and hydantoin ring system at a single spiro-carbon, this scaffold provides exceptional three-dimensionality and precise vectors for functionalization[1]. This technical guide details the physicochemical properties, mechanistic utility in immunology (specifically LFA-1 antagonism), and a self-validating synthetic protocol for its generation.
Structural Chemistry and Physicochemical Profiling
The core architecture of 3-Methyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione consists of a spiro[4.4]nonane system, which forces the hydantoin and pyrrolidine rings into strictly orthogonal planes. This structural rigidity is highly prized in medicinal chemistry because it minimizes the entropic penalty upon target binding and improves metabolic stability[2].
The selective methylation at the N3 position (the nitrogen flanked by the two carbonyls) eliminates a hydrogen bond donor, subtly modulating the molecule's polarity and allowing it to penetrate hydrophobic binding pockets more effectively.
Quantitative Data Summary
The following table summarizes the key physicochemical parameters of the compound (often isolated as its hydrochloride salt)[3][4]:
| Property | Value | Causality / Implication |
| Chemical Name | 3-Methyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione | Standard IUPAC nomenclature. |
| CAS Registry Number | 28937-15-7 (Hydrochloride salt) | Primary identifier for commercial sourcing[4]. |
| Molecular Formula | C₇H₁₁N₃O₂ | Defines the core spirocyclic framework. |
| Molecular Weight | 169.18 g/mol (Free Base) 205.64 g/mol (HCl Salt) | Low molecular weight ensures high ligand efficiency when used as a fragment[4]. |
| Monoisotopic Mass | 169.085 Da | Critical for high-resolution mass spectrometry (HRMS) validation[3]. |
| Predicted LogP | -1.3 | Highly hydrophilic nature ensures excellent aqueous solubility[3]. |
| Topological Polar Surface Area | ~61.4 Ų | Optimal for oral bioavailability; allows for further functionalization without violating Lipinski's rules. |
| Hydrogen Bond Donors | 2 (N1-H, N7-H) | Provides essential anchor points for protein-ligand interactions. |
Mechanistic Rationale in Drug Discovery
The 1,3,7-triazaspiro[4.4]nonane-2,4-dione scaffold is most prominently recognized as the core pharmacophore in highly potent antagonists of Leukocyte Function-Associated Antigen-1 (LFA-1) [5][6]. LFA-1 is a
The Allosteric Wedge Mechanism
Inhibiting PPIs with small molecules is notoriously difficult due to the large, flat interfaces involved. However, the spirocyclic hydantoin scaffold acts as an "allosteric wedge." Compounds such as BMS-587101 and BMS-688521 utilize this exact spiro-core to bind to the allosteric lovastatin site of the LFA-1 I-domain[5][6]. The orthogonal geometry of the spiro-center perfectly projects hydrophobic functional groups (e.g., dichlorophenyl and cyanophenyl moieties) into deep, adjacent hydrophobic pockets, locking the integrin in a low-affinity conformation and preventing ICAM-1 binding[6].
Mechanistic pathway of LFA-1/ICAM-1 inhibition by spirocyclic hydantoin antagonists.
Synthetic Methodology: The Bucherer-Bergs Approach
The construction of the spiro-hydantoin core relies on the Bucherer-Bergs multicomponent reaction [2]. This classical cyclocondensation is preferred over the alternative Read reaction due to its superior atom economy, scalability, and predictable diastereoselectivity when acting on cyclic ketones[2].
The reaction utilizes a protected pyrrolidin-3-one, potassium cyanide, and ammonium carbonate. Following the formation of the spiro-center, selective N-methylation is required. The N3 position of the hydantoin ring (flanked by two electron-withdrawing carbonyls) possesses a lower pKa (~8.5) compared to the N1 position (pKa ~12). This thermodynamic difference allows for highly regioselective alkylation using mild bases.
Three-step synthetic workflow utilizing the Bucherer-Bergs multicomponent reaction.
Experimental Protocol & Self-Validating Quality Control
As a Senior Application Scientist, I emphasize that a protocol is only as good as its built-in validation checkpoints. The following methodology ensures high fidelity in the synthesis of the target compound.
Step 1: Bucherer-Bergs Cyclocondensation
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Preparation: Dissolve 1-Boc-pyrrolidin-3-one (1.0 eq) in a 1:1 mixture of ethanol and deionized water.
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Causality: The Boc protecting group is absolute necessity; leaving the pyrrolidine nitrogen (N7) unprotected will result in competitive nucleophilic attack and polymerization during cyanohydrin formation.
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Reagent Addition: Add ammonium carbonate (4.0 eq) and potassium cyanide (1.5 eq) sequentially at room temperature.
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Causality: A large excess of ammonium carbonate is required to drive the equilibrium toward the intermediate amino nitrile, compensating for the volatility of ammonia gas.
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Reaction: Seal the vessel and heat to 60°C for 16 hours.
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Workup: Cool to 0°C. Carefully acidify to pH 3 using 1M HCl (strictly inside a fume hood to trap residual HCN gas). Extract with ethyl acetate, dry over Na₂SO₄, and concentrate to yield the Boc-protected spiro-hydantoin.
Step 2: Regioselective N3-Methylation
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Preparation: Dissolve the intermediate (1.0 eq) in anhydrous DMF. Cool to 0°C.
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Alkylation: Add finely powdered K₂CO₃ (1.5 eq) followed by dropwise addition of methyl iodide (1.1 eq). Stir for 4 hours at room temperature.
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Causality: K₂CO₃ is a mild base sufficient to deprotonate the acidic N3 proton (pKa ~8.5) but too weak to deprotonate N1, ensuring >95% regioselectivity.
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Self-Validating Quality Control (Critical): Before proceeding, analyze an aliquot via ¹H-NMR and LC-MS.
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Validation: The ¹H-NMR spectrum must show a sharp new singlet integrating to 3H at ~2.9-3.1 ppm. LC-MS must confirm a mass shift of +14 Da. Proceeding without this confirmation risks generating an inseparable mixture of methylated and unmethylated final products.
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Step 3: Deprotection and Salt Formation
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Deprotection: Treat the methylated intermediate with 4M HCl in dioxane (10.0 eq) at room temperature for 2 hours.
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Causality: Anhydrous acidic conditions cleanly cleave the Boc group while simultaneously precipitating the product as a stable hydrochloride salt, bypassing the need for chromatographic purification.
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Isolation: Filter the resulting white precipitate, wash with cold diethyl ether, and dry under high vacuum to yield 3-Methyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione hydrochloride.
References
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Potin, D., et al. (2006). "Discovery and development of 5-[(5S,9R)-9-(4-cyanophenyl)-3-(3,5-dichlorophenyl)-1-methyl-2,4-dioxo-1,3,7-triazaspiro[4.4]non-7-yl-methyl]-3-thiophenecarboxylic acid (BMS-587101)--a small molecule antagonist of leukocyte function associated antigen-1." Journal of Medicinal Chemistry. [Link]
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Watterson, S. H., et al. (2010). "Small molecule antagonist of leukocyte function associated antigen-1 (LFA-1): structure-activity relationships leading to the identification of 6-((5S,9R)-9-(4-cyanophenyl)-3-(3,5-dichlorophenyl)-1-methyl-2,4-dioxo-1,3,7-triazaspiro[4.4]nonan-7-yl)nicotinic acid (BMS-688521)." Journal of Medicinal Chemistry.[Link]
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Gore, S., et al. (2013). "Synthesis of substituted hydantoins in low melting mixtures." Chemical Communications.[Link]
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Chakraborty, P., et al. (2012). "A Diversity-Oriented Approach to Spirocyclic and Fused Hydantoins via Olefin Metathesis." The Journal of Organic Chemistry.[Link]
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